molecular formula C13H19F2N5 B11743863 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743863
M. Wt: 283.32 g/mol
InChI Key: ZVXOGTXHXOEPTG-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of fluorine and ethyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions One common method includes the reaction of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl groupThe reaction conditions often require the use of polar solvents such as ethanol and the presence of bases like sodium bicarbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.

Scientific Research Applications

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of agrochemicals and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-5-fluoropyrazole: Similar in structure but lacks the additional fluorine and ethyl groups.

    1-methyl-3-ethyl-5-fluoropyrazole: Similar but with different positioning of the ethyl and methyl groups.

    1-ethyl-5-fluoro-3-methylpyrazole: Lacks the additional pyrazole ring.

Uniqueness

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole rings and the presence of both fluorine and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-19-13(15)12(10(2)18-19)9-16-8-11-4-6-17-20(11)7-5-14/h4,6,16H,3,5,7-9H2,1-2H3

InChI Key

ZVXOGTXHXOEPTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CC=NN2CCF)F

Origin of Product

United States

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